N4-Benzylquinazoline-2,4-diamine
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Overview
Description
N4-Benzylquinazoline-2,4-diamine is a chemical compound with the molecular formula C15H14N4 It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings
Mechanism of Action
Target of Action
N4-Benzylquinazoline-2,4-diamine is primarily targeted towards bacterial strains. It has been synthesized and tested for antibacterial activity against five bacterial strains .
Mode of Action
The mode of action of this compound involves its interaction with these bacterial strains. The compound’s interaction with its targets results in a change in their normal functioning, leading to their inability to proliferate .
Result of Action
The molecular and cellular effects of this compound’s action result in antibacterial activity against the targeted bacterial strains. The compound has shown good activities with minimum inhibitory concentrations (MICs) against Escherichia coli, Staphylococcus aureus, and Staphylococcus epidermidis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include the presence of other compounds, temperature, pH, and the specific characteristics of the bacterial strains it targets .
Biochemical Analysis
Biochemical Properties
N4-Benzylquinazoline-2,4-diamine has been shown to have significant antibacterial activity against several bacterial strains
Cellular Effects
This compound has been found to exhibit antibacterial activity against Escherichia coli and Staphylococcus aureus
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N4-Benzylquinazoline-2,4-diamine typically involves the condensation of 2-aminobenzylamine with benzyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control temperature, pressure, and reaction time. The final product is obtained through multiple purification steps, including filtration, distillation, and crystallization .
Chemical Reactions Analysis
Types of Reactions: N4-Benzylquinazoline-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form quinazoline-2,4-dione derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into its corresponding amine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions with halogenated compounds to form substituted quinazoline derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halogenated compounds, nucleophiles; often in the presence of a catalyst or under reflux conditions.
Major Products Formed:
Oxidation: Quinazoline-2,4-dione derivatives.
Reduction: Amine derivatives.
Substitution: Substituted quinazoline derivatives.
Scientific Research Applications
N4-Benzylquinazoline-2,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex quinazoline derivatives with potential biological activities.
Comparison with Similar Compounds
N4-Benzylamine-N2-isopropyl-quinazoline-2,4-diamine: Similar structure but with an isopropyl group at the N2 position, showing potential antibacterial activity.
N2-Methyl-N4-[(thiophen-2-yl)methyl]quinazoline-2,4-diamine: A derivative with a thiophene ring, known for its vasodilatory effects.
Uniqueness: N4-Benzylquinazoline-2,4-diamine stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its benzyl group at the N4 position enhances its interaction with bacterial enzymes, making it a promising candidate for antibacterial drug development .
Properties
IUPAC Name |
4-N-benzylquinazoline-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4/c16-15-18-13-9-5-4-8-12(13)14(19-15)17-10-11-6-2-1-3-7-11/h1-9H,10H2,(H3,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPGZFMVGYJPSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
258514-31-7 |
Source
|
Record name | N4-benzylquinazoline-2,4-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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